1-ethyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
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Overview
Description
1-ETHYL-3-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,4-DIHYDROQUINOLIN-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a quinoline core, an oxadiazole ring, and a methoxyphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-ETHYL-3-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,4-DIHYDROQUINOLIN-4-ONE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where a methoxybenzoyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance the efficiency of the reactions.
Chemical Reactions Analysis
1-ETHYL-3-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,4-DIHYDROQUINOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to an amine derivative.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the quinoline core and the methoxyphenyl group. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can lead to the formation of 4-methoxybenzoquinone.
Scientific Research Applications
1-ETHYL-3-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,4-DIHYDROQUINOLIN-4-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are being explored in various medical research studies. It has shown promise as a lead compound for the development of new pharmaceuticals.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-ETHYL-3-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,4-DIHYDROQUINOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1-ETHYL-3-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,4-DIHYDROQUINOLIN-4-ONE can be compared with other similar compounds, such as:
1-ETHYL-3-[3-(4-HYDROXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,4-DIHYDROQUINOLIN-4-ONE: This compound has a hydroxyl group instead of a methoxy group, which can affect its chemical reactivity and biological activity.
1-ETHYL-3-[3-(4-METHOXYPHENYL)-1,2,4-THIADIAZOL-5-YL]-1,4-DIHYDROQUINOLIN-4-ONE: This compound has a thiadiazole ring instead of an oxadiazole ring, which can influence its chemical properties and interactions with biological targets.
1-ETHYL-3-[3-(4-METHOXYPHENYL)-1,2,4-TRIAZOL-5-YL]-1,4-DIHYDROQUINOLIN-4-ONE:
The uniqueness of 1-ETHYL-3-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,4-DIHYDROQUINOLIN-4-ONE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H17N3O3 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
1-ethyl-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |
InChI |
InChI=1S/C20H17N3O3/c1-3-23-12-16(18(24)15-6-4-5-7-17(15)23)20-21-19(22-26-20)13-8-10-14(25-2)11-9-13/h4-12H,3H2,1-2H3 |
InChI Key |
LSEGOFHAYLTKED-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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